molecular formula C5H6N2OS B055685 2-(Methylthio)pyrimidin-4-ol CAS No. 124700-69-2

2-(Methylthio)pyrimidin-4-ol

Cat. No. B055685
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidin-4-ol is a chemical compound with the linear formula C5H6N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s also known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) .


Synthesis Analysis

The synthesis of 2-(Methylthio)pyrimidin-4-ol can be achieved from 2-Thiouracil and Dimethyl carbonate . There are numerous methods for the synthesis of pyrimidines described in literature . For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol has been used .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)pyrimidin-4-ol is represented by the linear formula C5H6N2OS . The ChemSpider ID for this compound is 72116 .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • The synthesis and chlorination of pyrimidin-4-ols with 5-nitrogen functionality, including derivatives of 2-(Methylthio)pyrimidin-4-ol, have been studied. These compounds are significant in organic synthesis and medicinal chemistry (Harnden & Hurst, 1990).
    • 2-(Methylthio)pyrimidin-4-ol derivatives have been explored for anti-inflammatory and analgesic activities, highlighting their potential in pharmaceutical applications (Muralidharan, James Raja, & Asha Deepti, 2019).
  • Antimicrobial Applications :

    • Some derivatives of 2-(Methylthio)pyrimidin-4-ol, such as Furo[3,2-e]imidazo[1,2-c]pyrimidines and Furo[2,3-d]pyrimidines, have shown antimicrobial activity, which is vital for developing new antibacterial and antifungal agents (Bhuiyan et al., 2005).
  • Chemical Synthesis and Optimization :

    • Studies on the efficient synthesis of pyrido[4,3-d]pyrimidin-5(6H)-ones using 2-(Methylthio)pyrimidin-4-ol as an intermediate highlight the compound's importance in synthetic chemistry (Tian et al., 2019).
  • Coating and Ink Additives :

    • 2-(Methylthio)pyrimidin-4-ol derivatives have been incorporated into polyurethane varnish and printing ink paste, showing good antimicrobial effects. This suggests their application in surface coatings to enhance antimicrobial properties (El‐Wahab et al., 2015).
  • Aldose Reductase Inhibitors and Antioxidant Activity :

    • Pyrido[1,2-a]pyrimidin-4-one derivatives, a class related to 2-(Methylthio)pyrimidin-4-ol, have been found to inhibit aldose reductase and exhibit antioxidant properties, important for therapeutic applications in diabetes and oxidative stress-related conditions (La Motta et al., 2007).
  • CDK Inhibitors in Cancer Research :

    • 5-Pyrimidinyl-2-aminothiazole derivatives, structurally related to 2-(Methylthio)pyrimidin-4-ol, have been identified as cyclin-dependent kinase inhibitors, highlighting their potential in cancer therapy (Shimamura et al., 2006).

Safety And Hazards

When handling 2-(Methylthio)pyrimidin-4-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSQVMHSFXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206119
Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrimidin-4-ol

CAS RN

5751-20-2
Record name 2-(Methylthio)-4(3H)-pyrimidinone
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Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Record name 5751-20-2
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Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Record name 2-(methylthio)-1H-pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AP Yengoyan, VA Pivazyan… - Letters in Organic …, 2019 - ingentaconnect.com
A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols were synthesized by simple, accessible and efficient methods. 4-N-triazolyl derivatives were …
Number of citations: 3 www.ingentaconnect.com
VL Chapala, K Paidikondala, NK Katari… - Polycyclic Aromatic …, 2022 - Taylor & Francis
An efficient protocol is developed for the synthesis of Rilpivirine intermediate 4-[(4-chloro-2-pyrimidinyl) amino]benzonitrile hydrochloride via a simple two-step approach. Initially 1-(4-…
Number of citations: 3 www.tandfonline.com
H Munier-Lehmann, M Lucas-Hourani… - Journal of Medicinal …, 2015 - ACS Publications
From a research program aimed at the design of new chemical entities followed by extensive screening on various models of infectious diseases, an original series of 2-(3-alkoxy-1H-…
Number of citations: 51 pubs.acs.org
H Zheng, Y Tie, Z Fang, X Wu, T Yi, S Huang… - Signal transduction and …, 2019 - nature.com
Jumonji domain-containing 6 (JMJD6) is a candidate gene associated with tumorigenesis, and JMJD6 overexpression predicts poor differentiation and unfavorable survival in some …
Number of citations: 42 www.nature.com
SM Awad, YM Zohny - Lebda Medical Journal, 2015 - Citeseer
Synthesis of pyrimidine derivatives bearing the aryl azo group and evaluation of their antimicrobial activities was achieved using Thiouracil (1) as a starting material. The starting …
Number of citations: 3 citeseerx.ist.psu.edu
Y Lin, Z Li, H Ma, Y Wang, X Wang, S Song… - …, 2020 - Wiley Online Library
Chemokine receptor CXCR4 and its natural ligand CXCL12 (also known as stromal cell‐derived factor‐1, or SDF‐1) regulate a broad range of physiological functions. Dysregulation of …
D Petrovic, JS Scott, MS Bodnarchuk… - Journal of Chemical …, 2022 - ACS Publications
ROS1 rearrangements account for 1–2% of non-small cell lung cancer patients, yet there are no specifically designed, selective ROS1 therapies in the clinic. Previous knowledge of …
Number of citations: 3 pubs.acs.org
F Zhu, Y Wang, Q Du, W Ge, Z Li, X Wang, C Fu… - European Journal of …, 2020 - Elsevier
Structural optimization of aminopyrimidine-based CXCR4 antagonists is reported. The optimization is guided by molecular docking studies based on available CXCR4-small molecule …
Number of citations: 11 www.sciencedirect.com
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com
TH Huang, SS Zhou, X Wu, L An… - Synthetic Communications, 2018 - Taylor & Francis
An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate …
Number of citations: 1 www.tandfonline.com

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